Jak-IN-26

JAK-STAT signaling IFN-α2B response leukemia cell model

Jak-IN-26 (CAS 2417134-93-9, molecular formula C22H24N6O3) is an orally active Janus kinase (JAK) inhibitor that suppresses IFN-α2B-induced STAT3 phosphorylation in Jurkat cells with an IC50 of 17.2 nM. The compound is identified as 'compound 2' in its originating research program and exhibits favorable pharmacokinetic properties that support oral administration.

Molecular Formula C22H24N6O3
Molecular Weight 420.5 g/mol
Cat. No. B12385350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak-IN-26
Molecular FormulaC22H24N6O3
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4
InChIInChI=1S/C22H24N6O3/c1-4-18(29)15-11-23-19(26-22(30)13-8-9-13)10-17(15)25-16-7-5-6-14(20(16)31-3)21-24-12-28(2)27-21/h5-7,10-13H,4,8-9H2,1-3H3,(H2,23,25,26,30)
InChIKeyFKCATCQHVCOBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak-IN-26 as an Orally Active JAK Inhibitor for STAT3 Pathway Research


Jak-IN-26 (CAS 2417134-93-9, molecular formula C22H24N6O3) is an orally active Janus kinase (JAK) inhibitor that suppresses IFN-α2B-induced STAT3 phosphorylation in Jurkat cells with an IC50 of 17.2 nM . The compound is identified as 'compound 2' in its originating research program and exhibits favorable pharmacokinetic properties that support oral administration . As a JAK-STAT pathway modulator, Jak-IN-26 binds to the ATP-binding site of JAK enzymes, preventing downstream phosphorylation events . The compound is available in solid form with molecular weight 420.46 and demonstrates DMSO solubility of ≥100 mg/mL, suitable for both in vitro and in vivo experimental applications [1].

Why Jak-IN-26 Cannot Be Interchanged with Other JAK Inhibitors Without Confirmatory Data


JAK inhibitors exhibit substantial variability in isoform selectivity profiles (JAK1, JAK2, JAK3, TYK2) that fundamentally alters downstream signaling outcomes and off-target liabilities [1]. For instance, tofacitinib shows pan-JAK inhibition with IC50 values of 3.2 nM (JAK1), 4.1 nM (JAK2), and 1.6 nM (JAK3), while ruxolitinib is JAK1/2-selective with >130-fold selectivity over JAK3 [2]. Jak-IN-26's specific JAK isoform inhibition profile has not been publicly disclosed in peer-reviewed literature [3]. Given that a 10-fold difference in JAK2 versus JAK3 selectivity can be the difference between myelosuppression and immunosuppression in clinical translation, substituting Jak-IN-26 with another JAK inhibitor without confirmatory parallel testing in the user's specific assay system introduces uncontrolled experimental variables [4].

Jak-IN-26 Quantitative Evidence for Scientific Selection and Procurement


Jak-IN-26 Cellular STAT3 Phosphorylation Inhibition Potency in Jurkat Cells

Jak-IN-26 inhibits IFN-α2B-induced STAT3 phosphorylation in Jurkat cells with an IC50 of 17.2 nM . This assay measures functional pathway inhibition downstream of JAK activation, providing a cellular context for compound activity . Note: Direct biochemical IC50 values against isolated JAK1, JAK2, JAK3, or TYK2 kinase domains are not available in the public domain for this compound. Direct head-to-head comparisons with reference inhibitors in the same cellular assay system are also not available [1]. Without isoform-specific biochemical data, the relative selectivity of Jak-IN-26 across the JAK family cannot be established, nor can its potency be directly compared to inhibitors characterized in cell-free kinase assays.

JAK-STAT signaling IFN-α2B response leukemia cell model

Jak-IN-26 Oral Bioavailability and Pharmacokinetic Characteristics

Jak-IN-26 is described as an orally active JAK inhibitor with good pharmacokinetic characteristics, implying adequate absorption and systemic exposure following oral administration . This property distinguishes it from JAK inhibitors that require parenteral administration or exhibit poor oral bioavailability due to efflux transporter susceptibility or first-pass metabolism [1]. However, specific quantitative PK parameters for Jak-IN-26, including oral bioavailability (%F), Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, are not disclosed in public sources [2]. The 'good pharmacokinetic characteristics' assertion is qualitative and vendor-supplied; no primary peer-reviewed PK data is available for verification or direct comparison against reference compounds.

oral bioavailability pharmacokinetics in vivo compatible

Jak-IN-26 Solubility Profile Supporting In Vitro Assay Preparation

Jak-IN-26 exhibits high solubility in DMSO at concentrations up to 100 mg/mL (approximately 237.8 mM based on molecular weight 420.46), with ultrasonic assistance recommended for dissolution [1]. This solubility profile facilitates the preparation of concentrated stock solutions for subsequent dilution into aqueous assay buffers, reducing the risk of compound precipitation that can confound dose-response measurements [2]. The compound is provided as a solid powder requiring storage at -20°C for long-term stability .

solubility DMSO stock formulation

Absence of Public Selectivity Data for Jak-IN-26 Across JAK Isoforms

No peer-reviewed data exists in the public domain characterizing Jak-IN-26's inhibitory potency against individual JAK family members (JAK1, JAK2, JAK3, TYK2) in biochemical or cellular assays [1]. This information gap is critical because JAK isoform selectivity determines both biological readout specificity and potential off-target effects [2]. In contrast, clinical JAK inhibitors have well-characterized selectivity profiles: ruxolitinib (JAK1 IC50=3.3 nM, JAK2 IC50=2.8 nM, >130-fold over JAK3); tofacitinib (pan-JAK with JAK3 IC50=1.6 nM); baricitinib (JAK1 IC50=0.78 nM, JAK2 IC50=2 nM) [3]. Users should recognize that without isoform selectivity data, Jak-IN-26's utility is limited to applications where pan-JAK inhibition is acceptable and where confirmatory selectivity profiling is performed internally.

JAK1 JAK2 JAK3 TYK2 kinase selectivity

Jak-IN-26 Recommended Scientific and Procurement Application Scenarios


Cellular JAK-STAT Pathway Inhibition Studies Where Pan-JAK Activity Is Acceptable

Jak-IN-26 is suitable for experiments in Jurkat cells or similar T-cell leukemia lines where IFN-α2B-induced STAT3 phosphorylation serves as a functional readout of JAK pathway inhibition. The established cellular IC50 of 17.2 nM provides a validated starting point for dose-response studies . Users should note that the specific JAK isoforms inhibited by Jak-IN-26 in this assay are not defined; the observed STAT3 suppression may result from inhibition of JAK1, JAK2, TYK2, or combinations thereof. This compound is appropriate for initial pathway modulation experiments where isoform specificity is not the primary experimental variable.

Oral Dosing Feasibility Studies in Rodent Models Requiring Convenient Administration

Jak-IN-26's designation as an orally active compound with favorable pharmacokinetic properties supports its use in in vivo studies requiring oral gavage or dietary administration . This route avoids the stress and invasiveness associated with intraperitoneal or intravenous dosing in longitudinal experiments. However, users must conduct pilot PK studies to establish actual exposure parameters, as quantitative bioavailability data is not publicly available. The compound should be formulated in appropriate vehicles (e.g., 0.5% CMC-Na, PEG400/saline mixtures) based on standard oral JAK inhibitor protocols.

High-Concentration Stock Preparation for Automated Screening Platforms

Jak-IN-26's DMSO solubility of ≥100 mg/mL (≥237.8 mM) makes it well-suited for high-throughput screening applications requiring concentrated stock solutions with minimal solvent carryover . This property is advantageous for automated liquid handling systems where stock concentration limits the achievable screening concentration range. The solid powder format with -20°C long-term storage stability further supports compound management workflows in industrial and academic screening facilities.

Chemical Probe Development Where Additional Characterization Is Planned

Jak-IN-26 represents a starting point for chemical probe development programs where users intend to perform internal selectivity profiling, kinome-wide screening, and in vivo PK/PD characterization. The compound's structural features (C22H24N6O3, molecular weight 420.46) may offer synthetic tractability for analog generation . Procurement is appropriate when the research objective includes filling the existing data gaps (isoform selectivity, quantitative PK, off-target profiling) as part of the experimental workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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